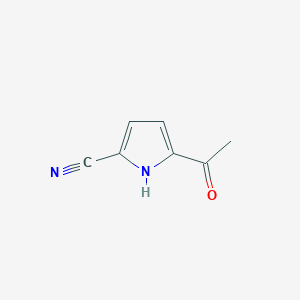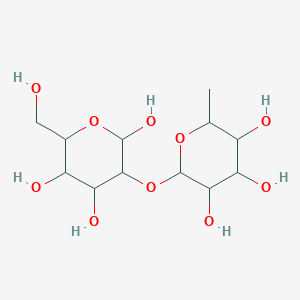
Disaccharide du groupe sanguin H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a disaccharide present in some flavonoids, notably found in species of Typha It is composed of two sugar molecules: α-L-rhamnopyranosyl and β-D-glucopyranose
Applications De Recherche Scientifique
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used in the synthesis of various glycosides and as a building block for more complex molecules.
Biology: 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol-containing compounds are studied for their biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic effects of neohesperidose derivatives, particularly in treating diseases like cancer and diabetes.
Industry: It is used in the production of artificial sweeteners and other food additives
Analyse Biochimique
Biochemical Properties
Blood Group H disaccharide plays a crucial role in the biosynthesis of human ABO(H) blood group antigens . The human ABO(H) blood group antigens are produced by specific glycosyltransferase enzymes. An N-acetylgalactosaminyltransferase (GTA) uses a UDP-GalNAc donor to convert the Blood Group H disaccharide acceptor to the A antigen, whereas a galactosyltransferase (GTB) uses a UDP-galactose donor to convert the Blood Group H disaccharide acceptor to the B antigen .
Cellular Effects
It is known that the compound plays a crucial role in the biosynthesis of human ABO(H) blood group antigens, which are present on the surface of red blood cells and other cells .
Molecular Mechanism
The molecular mechanism of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. The enzymes GTA and GTB use UDP-GalNAc and UDP-galactose donors, respectively, to convert the Blood Group H disaccharide acceptor to the A and B antigens .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a biochemical reagent in life science related research .
Metabolic Pathways
The metabolic pathways involving Blood Group H disaccharide are related to the biosynthesis of human ABO(H) blood group antigens . The compound is converted to the A and B antigens by the enzymes GTA and GTB, respectively .
Méthodes De Préparation
The synthesis of neohesperidose involves several steps. One common method includes the glycosylation of glucose with rhamnose. This process can be catalyzed by enzymes or chemical catalysts under specific conditions. Industrial production methods often involve the extraction of neohesperidose from natural sources such as citrus fruits, where it is found in glycosidic forms .
Analyse Des Réactions Chimiques
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: 2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Mécanisme D'action
The mechanism of action of neohesperidose involves its interaction with various molecular targets and pathways. For instance, neohesperidose-containing compounds can modulate signaling pathways such as Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB. These interactions can lead to various pharmacological effects, including anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is unique compared to other similar compounds due to its specific sugar composition and the types of glycosidic bonds it forms. Similar compounds include:
- Cyanidin-3-neohesperidoside
- Delphinidin-3-neohesperidoside
- Rhoifolin (apigenin 7-O-neohesperidoside)
- Myricetin-3-O-neohesperidoside
- Neohesperidin (hesperetin 7-O-neohesperidoside)
- Neoeriocitrin (eriodictyol 7-O-neohesperidoside)
These compounds share structural similarities but differ in their specific biological activities and applications.
Propriétés
Numéro CAS |
16741-18-7 |
|---|---|
Formule moléculaire |
C12H22O10 |
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1 |
Clé InChI |
VSRVRBXGIRFARR-URMRTOKHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
melting_point |
191-192°C |
| 17074-02-1 | |
Description physique |
Solid |
Synonymes |
BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


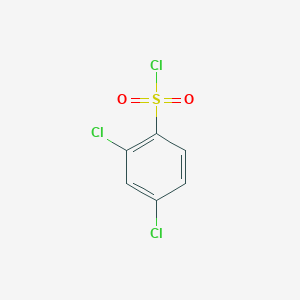
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B102004.png)
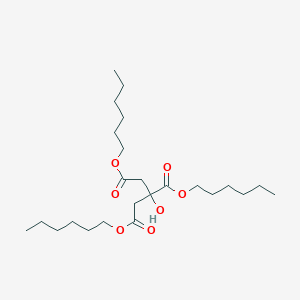

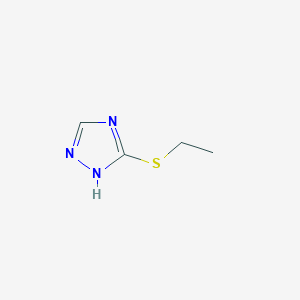
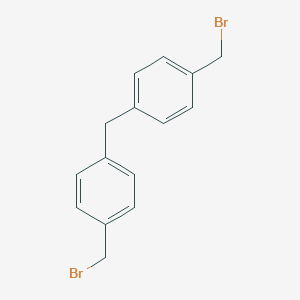
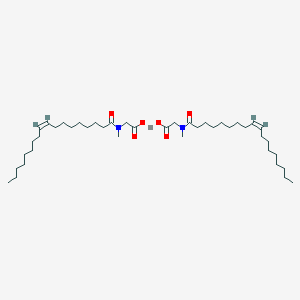



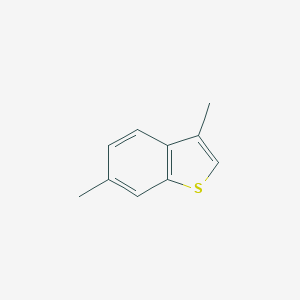
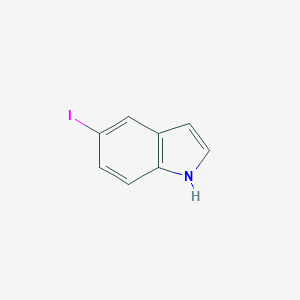
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
